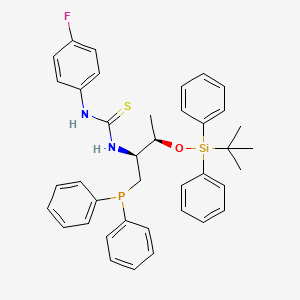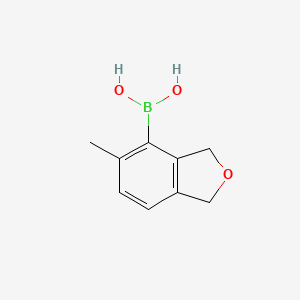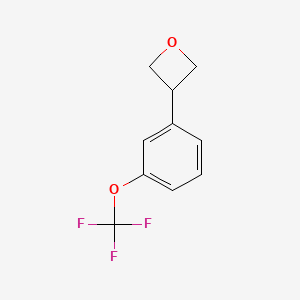
3-(3-(Trifluoromethoxy)phenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Trifluoromethoxy)phenyl)oxetane is a compound that features a four-membered oxetane ring substituted with a trifluoromethoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane structure . The reaction conditions often require moderate heating, typically around 70-110°C, and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-(Trifluoromethoxy)phenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the trifluoromethoxy group or the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like trimethylsilyl bromide (TMSBr) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can yield bromohydrin derivatives .
Applications De Recherche Scientifique
3-(3-(Trifluoromethoxy)phenyl)oxetane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 3-(3-(Trifluoromethoxy)phenyl)oxetane exerts its effects involves its interaction with various molecular targets. The oxetane ring’s strain and the electron-withdrawing trifluoromethoxy group influence its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but lacks the oxetane ring.
2,2-Disubstituted oxetanes: Similar ring structure but different substituents.
3-Phenylpropanol oxetane ethers: Similar oxetane ring but different functional groups.
Uniqueness: 3-(3-(Trifluoromethoxy)phenyl)oxetane is unique due to the combination of the trifluoromethoxy group and the oxetane ring. This combination imparts distinct physicochemical properties, such as increased polarity and stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
3-[3-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
Clé InChI |
VQCJUSRVHZCCFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



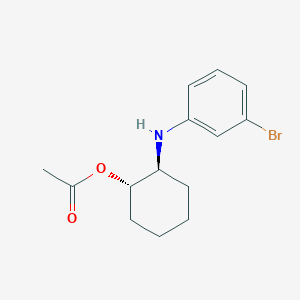
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)

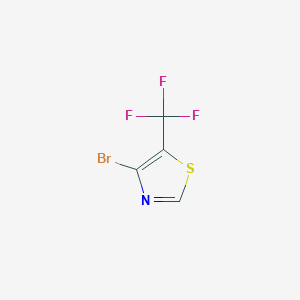
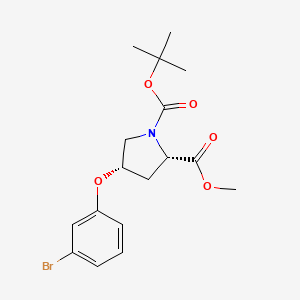
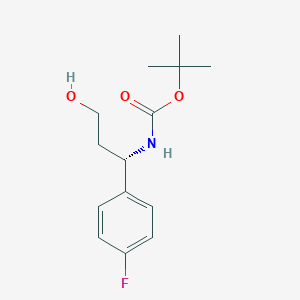
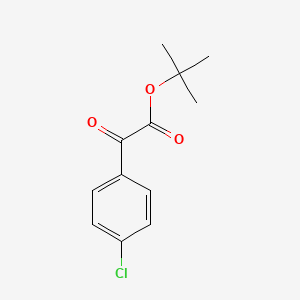
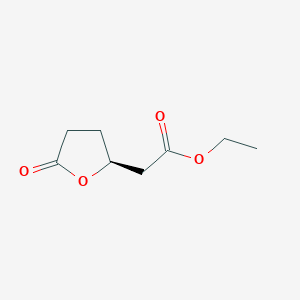
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
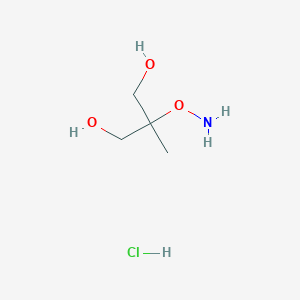
![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
